- Method for preparation of unsaturated primary alcohols, China, , ,

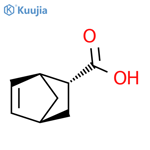

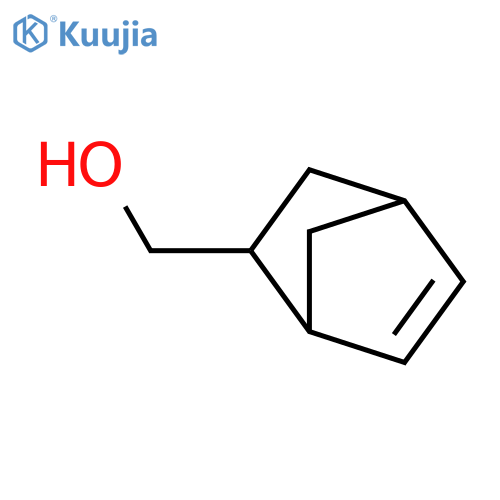

Cas no 95-12-5 (Bicyclo2.2.1hept-5-en-2-ylmethanol)

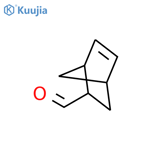

95-12-5 structure

Nome do Produto:Bicyclo2.2.1hept-5-en-2-ylmethanol

Bicyclo2.2.1hept-5-en-2-ylmethanol Propriedades químicas e físicas

Nomes e Identificadores

-

- Bicyclo[2.2.1]hept-5-en-2-ylmethanol

- 5-Norbornene-2-methanol,mixture of endo and exo

- 2-Hydroxymethyl-5-norbornene

- 5-Norborene-2-methanol

- 5-norbornene-2-methanol(NMO)mixture of endo and exo

- 5-Norbornen-2-methanol (mixture of isomers)

- 5-Norbornene-2-methanol

- 5-bicyclo[2.2.1]hept-2-enylmethanol

- Bicyclo[2.2.1]hept-5-ene-2-methanol (mixture of isomers)

- Bicyclo[2.2.1]hept-5-ene-2-methanol

- Cyclol

- 5-Hydroxymethyl-2-norbornene

- 5-Norbornene 2-methanol

- Bicyclo(2.2.1)hept-5-ene-2-methanol

- 5-Hydroxymethylbicyclo(2.2.1)hept-2-ene

- 2-(Hydroxymethyl)bicyclo(2.2.1)hept-5-ene

- LUMNWCHHXDUKFI-UHFFFAOYSA-N

- 5-Hydroxymethylbicyclo[2.2.1]hept-2-ene

- 2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene

- norbornen-5-methanol

- 5-norbornen-

- 5-Norbornene-2-methanol (6CI, 7CI, 8CI)

- 2-Norbornen-5-methanol

- 5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene

- [Bicyclo[2.2.1]hept-5-en-2-yl]methanol

- Norbornene-5-methyl alcohol

- NSC 403110

- DTXSID3038698

- N43L8J2KTL

- DB-003096

- NS00040437

- DS-18405

- UNII-N43L8J2KTL

- NSC-403110

- AKOS009156947

- J-802157

- SY015570

- 30421-42-2

- STL563998

- F1995-0286

- AI3-08981

- bicyclo-[2,2,1]-hept-5-en-2-yl-methyl alcohol

- EN300-246230

- Bicyclo[2.2.1]5-heptene-2-methanol

- EINECS 202-392-0

- (4s)-bicyclo[2.2.1]hept-5-en-2-ylmethanol

- FD14041

- 2-bicyclo[2.2.1]hept-5-enylmethanol

- NSC403110

- MFCD00167571

- F16263

- Exo-5-norbornene-2-methanol(exo)

- SCHEMBL33077

- N0979

- 5-norbornen-2-methanol

- 95-12-5

- 5-Norbornene-2-yl methanol

- {bicyclo[2.2.1]hept-5-en-2-yl}methanol

- CS-0114684

- 5-norbornen -2-methanol

- 5-Norbornene-2-methanol, mixture of isomers

- 5-hydroxy methyl-2-norbornene

- Bicyclo2.2.1hept-5-en-2-ylmethanol

-

- MDL: MFCD00167571

- Inchi: 1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2

- Chave InChI: LUMNWCHHXDUKFI-UHFFFAOYSA-N

- SMILES: OCC1C2CC(C=C2)C1

Propriedades Computadas

- Massa Exacta: 124.08900

- Massa monoisotópica: 124.089

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 140

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 3

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.2

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 20.2

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.027 g/mL at 25 °C(lit.)

- Ponto de ebulição: 97 °C/20 mmHg(lit.)

- Ponto de Flash: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >

- Índice de Refracção: n20/D 1.500(lit.)

- PSA: 20.23000

- LogP: 1.19090

- Solubilidade: Not determined

- Pressão de vapor: 0.2±0.8 mmHg at 25°C

Bicyclo2.2.1hept-5-en-2-ylmethanol Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302 + H312 + H332

- Declaração de Advertência: P280

- WGK Alemanha:3

- Código da categoria de perigo: 20/21/22

- Instrução de Segurança: S36/37/39-S45

-

Identificação dos materiais perigosos:

- Frases de Risco:R20/21/22

- Condição de armazenamento:Sealed in dry,2-8°C

Bicyclo2.2.1hept-5-en-2-ylmethanol Dados aduaneiros

- CÓDIGO SH:2906199090

- Dados aduaneiros:

China Customs Code:

2906199090Overview:

2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Bicyclo2.2.1hept-5-en-2-ylmethanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD22265-10g |

Bicyclo[2.2.1]hept-5-en-2-ylmethanol |

95-12-5 | 98% | 10g |

¥31.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD22265-100g |

Bicyclo[2.2.1]hept-5-en-2-ylmethanol |

95-12-5 | 98% | 100g |

¥243.0 | 2024-04-17 | |

| abcr | AB146026-100 g |

5-Norbornene-2-methanol (mixture of endo and exo), 98%; . |

95-12-5 | 98% | 100g |

€171.30 | 2023-05-09 | |

| abcr | AB146026-10 g |

5-Norbornene-2-methanol (mixture of endo and exo), 98%; . |

95-12-5 | 98% | 10g |

€80.40 | 2023-05-09 | |

| TRC | B789408-100mg |

Bicyclo[2.2.1]hept-5-en-2-ylmethanol |

95-12-5 | 100mg |

$ 65.00 | 2022-06-06 | ||

| Apollo Scientific | OR315262-5g |

5-Norbornene-2-methanol |

95-12-5 | 99% | 5g |

£15.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D954904-300g |

Bicyclo[2.2.1]hept-5-en-2-ylmethanol |

95-12-5 | 99% | 300g |

$175 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824325-25g |

5-Norbornen-2-methanol (mixture of isomers) |

95-12-5 | 99% | 25g |

¥344.00 | 2022-09-01 | |

| Chemenu | CM116004-100g |

Bicyclo[2.2.1]hept-5-ene-2-methanol |

95-12-5 | 98% | 100g |

$*** | 2023-05-29 | |

| Oakwood | 005463-250mg |

5-Norbornene-2-methanol, mixture of isomers |

95-12-5 | 98% | 250mg |

$19.00 | 2024-07-19 |

Bicyclo2.2.1hept-5-en-2-ylmethanol Método de produção

Método de produção 1

Método de produção 2

Método de produção 3

Método de produção 4

Método de produção 5

Condições de reacção

1.1 2 h, 100 - 200 psi, 210 °C

Referência

- High Tg sulfonated insertion polynorbornene ionomers prepared by catalytic insertion polymerization, Polymer, 2016, 86, 91-97

Método de produção 6

Condições de reacção

1.1 99 h, pH 4 - 5, 170 - 180 °C

Referência

- Norbornene-containing mannich bases on the basis of aliphatic amines, Azerbaidzhanskii Khimicheskii Zhurnal, 2018, (3), 50-56

Método de produção 7

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Dichloromethane , Tetrahydrofuran ; 2 min, 0 °C; 2 h, rt

Referência

- LiAlH4-induced reductive dephosphonylation of α,α-dialkyl triethyl β-phosphonyl esters: mechanistic study and synthetic application, Synlett, 2012, 23(6), 863-866

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium carbonate , Carbon monoxide Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Dimethyl sulfoxide , Water ; 20 h, 10 bar, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

Referência

- Discrete iron complexes for the selective catalytic reduction of aromatic, aliphatic, and α,β-unsaturated aldehydes under water-gas shift conditions, Chemistry - A European Journal, 2012, 18(50), 15935-15939

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium borohydride ; 20 min, 25 °C

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4, European Journal of Organic Chemistry, 2009, (21), 3567-3572

Método de produção 10

Condições de reacção

1.1 Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: Isopropanol ; 12 h, 120 °C; 120 °C → rt

Referência

- Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2'-bpyO)(H2O)], Journal of Organic Chemistry, 2018, 83(4), 2274-2281

Método de produção 11

Condições de reacção

1.1 9 h, 4 - 5 atm, 170 - 180 °C

Referência

- Norbornene containing Mannich bases on the basis of cyclic amines, Neft Kimyasi va Neft E'mali Proseslari, 2017, 18(4), 331-340

Método de produção 12

Condições de reacção

1.1 Reagents: Sodium carbonate , Chlorosulfonyl isocyanate Solvents: Dichloromethane ; rt; 20 h, reflux; reflux → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referência

- Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide, Tetrahedron Letters, 2003, 44(4), 733-735

Método de produção 13

Método de produção 14

Condições de reacção

1.1 Reagents: Hydroquinone ; 19 h, rt → 190 °C

Referência

- Influence of Hydroxyl Group Concentration on Mechanical Properties and Impact Resistance of ROMP Copolymers, ACS Applied Polymer Materials, 2020, 2(6), 2414-2425

Método de produção 15

Condições de reacção

1.1 9 h, 4 - 5 atm, 170 - 180 °C

Referência

- Synthesis and properties of mannich bases on the basis of norbornenylmethanol, aliphatic amines and benzaldehyde, Neft Kimyasi va Neft E'mali Proseslari, 2020, 21(1), 36-44

Método de produção 16

Condições de reacção

1.1 Reagents: 1,4-Naphthalenedicarbonitrile Solvents: Acetonitrile , Water

Referência

- Photoinduced single-electron-transfer (set)-initiated oxidative cleavage of benzylic ether protecting group: a mild and efficient procedure, Synthetic Communications, 1988, 18(18), 2309-14

Método de produção 17

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 °C

Referência

- Ligand Design for Luminescent Lanthanide-Containing Metallopolymers, Inorganic Chemistry, 2016, 55(20), 9954-9963

Método de produção 18

Condições de reacção

1.1 9 h, 4 - 5 atm, 170 - 180 °C

Referência

- Synthesis of Mannich bases based on norbornenylmethanol, cyclic amines and benzaldehyde and their antimicrobial activity, Azerbaidzhanskii Khimicheskii Zhurnal, 2019, (3), 68-74

Método de produção 19

Condições de reacção

1.1 9 h, 4 - 5 atm, 170 - 180 °C

Referência

- Mannich Bases from Bicyclo[2.2.1]hept-5-en-2-ylmethanol, Secondary Amines and Formaldehyde, Russian Journal of General Chemistry, 2018, 88(10), 2204-2208

Método de produção 20

Condições de reacção

1.1 -78 °C; 2 h, -78 °C → rt; rt → 45 °C; 8 h, 45 °C

1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol , Water ; 1 h, rt

Referência

- Synthesis and Characterization of Lithium-Ion Conductive Membranes with Low Water Permeation, Chemistry of Materials, 2007, 19(10), 2473-2482

Bicyclo2.2.1hept-5-en-2-ylmethanol Raw materials

- 5-Norbornen-2-carboxylic acid

- 5-Norbornene-2-carboxaldehyde

- Bicyclo[2.2.1]hept-2-ene, 5-[(phenylmethoxy)methyl]-

- Ethyl 2-(diethoxyphosphinyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

- exo-5-Norbornenecarboxylic acid

Bicyclo2.2.1hept-5-en-2-ylmethanol Preparation Products

Bicyclo2.2.1hept-5-en-2-ylmethanol Literatura Relacionada

-

Sung Ho Kim,Marcus A. Worsley,Carlos A. Valdez,Swanee J. Shin,Christoph Dawedeit,Tom Braun,Theodore F. Baumann,Stephan A. Letts,Sergei O. Kucheyev,Kuang Jen J. Wu,Juergen Biener,Joe H. Satcher,Alex V. Hamza RSC Adv. 2012 2 8672

-

Yan-Ping Zhang,Wei-Wei Li,Bai-Xiang Li,Hong-Liang Mu,Yue-Sheng Li Dalton Trans. 2015 44 7382

-

Christof Domnick,Frank Eggert,Stephanie Kath-Schorr Chem. Commun. 2015 51 8253

-

4. Chiroptical studies of bicyclic α-diketonesTadeusz Po?oński,Zbigniew Dauter J. Chem. Soc. Perkin Trans. 1 1986 1781

-

F. Muttach,N. Muthmann,D. Reichert,L. Anh?user,A. Rentmeister Chem. Sci. 2017 8 7947

Categorias Relacionadas

- Materiais Químicos Materiais de Polímero Alto

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos álcoois primários

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos álcoois e poliolos álcoois primários

95-12-5 (Bicyclo2.2.1hept-5-en-2-ylmethanol) Produtos relacionados

- 13080-90-5(5-Norbornen-2-ol)

- 3309-97-5((cyclohex-2-en-1-yl)methanol)

- 6707-12-6(5-(Hydroxymethyl)-5-bicyclo2.2.1hept-2-enylmethanol)

- 1781643-18-2(2,2-difluoro-2-3-(trifluoromethyl)phenylethan-1-ol)

- 1565480-39-8(3-(oxan-4-yl)azepan-2-one)

- 2361681-97-0(N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)

- 60611-20-3(4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one)

- 2034281-46-2(2-methoxy-4-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine)

- 2703769-40-6(5-3-(4-aminooxan-2-yl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1261898-54-7(3-Amino-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95-12-5)Bicyclo2.2.1hept-5-en-2-ylmethanol

Pureza:99%/99%

Quantidade:500g/1kg

Preço ($):151.0/302.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-12-5)5-Norbornene-2-methanol

Pureza:99%

Quantidade:200KG

Preço ($):Inquérito